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Clodinafop Propargyl-13C6

Cat. No.: B1155742
M. Wt: 355.7
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Clodinafop (B133158) Propargyl as a Herbicidal Compound

Clodinafop propargyl is a member of the aryloxyphenoxypropionate family of herbicides. pomais.com It is used globally to manage annual grass weeds in crops like wheat. weedcontrolproduct.compeptechbio.comirfarm.com

Clodinafop propargyl's effectiveness stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase). weedcontrolproduct.compeptechbio.comvisionfluorochem.com This enzyme is critical for the synthesis of fatty acids, which are essential components of plant cell membranes. nih.gov By blocking ACCase, the herbicide disrupts the production of these vital lipids, leading to the death of susceptible grass weeds. peptechbio.comnih.gov This targeted mechanism generally allows broadleaf crops, which have a different form of the ACCase enzyme, to remain unharmed. peptechbio.com Resistance to this herbicide can occur through mutations in the gene that codes for the ACCase enzyme. ekb.eg

As a post-emergence herbicide, clodinafop propargyl is applied after weeds have already sprouted. weedcontrolproduct.compeptechbio.com It is effective against a variety of problematic annual grasses, including wild oats and ryegrass. irfarm.comresearchgate.net Its systemic action means it is absorbed by the leaves and transported throughout the plant, ensuring the entire weed is affected. irfarm.com In modern agriculture, it is often used in combination with other herbicides to broaden the spectrum of controlled weeds and manage resistance. researchgate.netagronomyjournals.com

Significance of Stable Isotope Labeling (13C6) in Agrochemical Research

The introduction of six carbon-13 atoms into the clodinafop propargyl molecule creates an invaluable tracer for scientific investigation. medchemexpress.combiozol.de This isotopic labeling does not change the chemical properties of the herbicide but provides a distinct mass signature that can be easily detected. symeres.com

The primary advantage of using Clodinafop Propargyl-13C6 is the ability to distinguish it from its naturally occurring, unlabeled counterpart. symeres.com This is particularly useful in mass spectrometry, a technique that separates molecules based on their mass-to-charge ratio. acs.org The heavier labeled compound can be clearly identified, even in complex environmental samples like soil and water. symeres.comacs.org This enhanced traceability allows researchers to follow the path of the herbicide with high precision. symeres.com

Isotope dilution analysis is a powerful technique for accurately measuring the concentration of a substance. nih.govjst.go.jp By adding a known amount of this compound as an internal standard to a sample, scientists can precisely quantify the amount of the unlabeled herbicide present. nih.govjst.go.jpnih.gov This method corrects for any loss of the compound during sample preparation and analysis, leading to highly accurate results, even in challenging matrices like plant tissues or soil extracts. nih.govresearchgate.net

Understanding how herbicides break down in the environment and within organisms is crucial for assessing their environmental impact. kpu.caresearchgate.net By using 13C-labeled clodinafop propargyl, researchers can track the transformation of the parent compound into its various metabolites. wayne.edunih.govacs.org The distinct isotopic signature allows for the identification of these breakdown products, providing a clear picture of the metabolic and degradation pathways. wayne.edunih.govresearchgate.net This information is vital for determining the persistence of the herbicide and its metabolites in the environment. kpu.ca

Research Gaps and Objectives for this compound Investigations

While the environmental fate of clodinafop-propargyl (B133425) has been the subject of numerous studies, several research gaps remain where the application of this compound is instrumental. The primary objective of using this isotopically labeled standard is to enhance the accuracy and reliability of analytical data in complex matrices such as soil, water, and plant tissues.

A significant challenge in environmental and agronomic research is the accurate quantification of pesticide residues and their metabolites, which are often present at very low concentrations. The use of an internal standard that closely mimics the behavior of the analyte during sample extraction, cleanup, and analysis is critical to compensate for any losses and matrix effects. This compound serves as an ideal internal standard for the analysis of clodinafop-propargyl due to their identical chemical and physical properties.

Key research objectives that can be addressed through the use of this compound include:

Improving the accuracy of environmental fate studies: Precisely quantifying the dissipation and degradation of clodinafop-propargyl in different soil types and aquatic environments under various conditions.

Enhancing the reliability of metabolism studies: Accurately determining the formation and concentration of metabolites of clodinafop-propargyl in plants and soil.

Developing and validating robust analytical methods: Establishing highly sensitive and specific methods for the routine monitoring of clodinafop-propargyl residues in food and environmental samples.

Investigating potential leaching and runoff: Tracking the movement of clodinafop-propargyl in the soil profile and its potential to contaminate ground and surface water.

The data generated from studies utilizing this compound can provide a more accurate understanding of the environmental behavior of the parent herbicide, leading to more informed risk assessments and regulatory decisions.

Environmental Fate and Metabolism of Clodinafop Propargyl

The environmental fate of clodinafop-propargyl is characterized by its rapid degradation in soil and aquatic systems. The primary degradation pathway is the cleavage of the ester bond to form its major metabolite, clodinafop acid. apvma.gov.auregulations.govnih.gov This process is primarily mediated by microbial activity. apvma.gov.aunih.gov

Degradation in Soil:

Studies have shown that clodinafop-propargyl has a very short half-life in soil, often less than a day. apvma.gov.auregulations.govnih.gov Its main metabolite, clodinafop acid, is also not persistent in soil, with reported half-lives ranging from approximately 1 to 7 days. regulations.govnih.gov Further degradation of clodinafop acid leads to the formation of other minor metabolites and eventual mineralization to carbon dioxide. apvma.gov.aunih.gov

Degradation in Aquatic Systems:

Interactive Data Table: Degradation of Clodinafop Propargyl and its Major Metabolite

CompoundEnvironmentHalf-LifeKey Metabolites
Clodinafop Propargyl Soil (aerobic)< 1 dayClodinafop acid
Clodinafop Propargyl Aquatic (aerobic)< 1 dayClodinafop acid
Clodinafop Acid Soil (aerobic)1 - 7 days2-(4-hydroxyphenoxy)-propionic acid
Clodinafop Acid Aquatic (aerobic)~41 days (total system)Further degradation products

Properties

Molecular Formula

C₁₁¹³C₆H₁₃ClFNO₄

Molecular Weight

355.7

Synonyms

(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid 2-Propyn-1-yl Ester-13C6;  Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate-13C6;  Topik-13C6; 

Origin of Product

United States

Synthesis and Characterization of Clodinafop Propargyl 13c6

Isotopic Synthesis Methodologies for 13C6-Labeled Clodinafop (B133158) Propargyl

The synthesis of Clodinafop Propargyl-13C6 is a targeted process designed to place the isotopic labels in a stable and specific position within the molecule. The strategy revolves around the use of a commercially available, uniformly labeled starting material to build the final molecular structure.

The specific isotopic enrichment of the phenoxy ring in this compound is achieved by utilizing [¹³C₆]-Phenol as the primary labeled precursor. nih.gov This starting material ensures that all six carbon atoms of the benzene (B151609) ring are carbon-13 isotopes, providing a stable and well-defined labeled moiety. This approach is advantageous as it confines the isotopic label to a core part of the molecule that is less likely to be lost during metabolic processes, making it a reliable internal standard. The use of pre-labeled building blocks is a common and efficient strategy in the synthesis of complex isotopically labeled compounds. nih.govnih.gov

The synthetic route to this compound from [¹³C₆]-Phenol involves a multi-step chemical process. A plausible pathway involves the initial reaction of the labeled phenol (B47542) with a suitable pyridine (B92270) derivative, followed by coupling with a chiral propionate (B1217596) moiety and subsequent esterification with propargyl alcohol.

The key steps in the reaction pathway are outlined below:

Nucleophilic Aromatic Substitution: [¹³C₆]-Phenol is reacted with 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) under basic conditions. The phenoxide ion acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring to form the core ether linkage of the molecule.

Williamson Ether Synthesis: The resulting labeled intermediate is then reacted with a chiral ester of 2-chloropropionic acid. This step establishes the chiral center and attaches the propionate side chain.

Esterification: The final step involves the esterification of the carboxylic acid group with propargyl alcohol to yield the target compound, this compound.

StepReaction TypeReactantsProductKey Optimization Parameters
1Nucleophilic Aromatic Substitution[¹³C₆]-Phenol, 2,3-dichloro-5-(trifluoromethyl)pyridine, Base (e.g., K₂CO₃)(R)-2-(4-((5-(trifluoromethyl)-3-chloropyridin-2-yl)oxy)phenoxy-13C6)propanoic acid precursorSolvent, Temperature, Base Strength
2Williamson Ether SynthesisIntermediate from Step 1, Chiral 2-chloropropionate esterClodinafop-13C6 AcidReaction Time, Temperature
3Esterification (e.g., Fischer)Clodinafop-13C6 Acid, Propargyl alcohol, Acid catalystThis compoundCatalyst choice, Removal of water

Spectroscopic and Chromatographic Validation of 13C6 Incorporation

Following synthesis, rigorous analytical validation is required to confirm the identity, isotopic incorporation, and purity of the this compound. This is accomplished through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.

Mass spectrometry is the primary technique used to confirm the successful incorporation of the six ¹³C atoms and to determine the isotopic purity of the final product. The analysis of this compound reveals a mass shift of M+6 compared to its unlabeled analogue, directly corresponding to the mass difference introduced by the six ¹³C isotopes. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the mass of the labeled compound, further confirming its elemental composition. researchgate.net The isotopic purity is calculated by comparing the signal intensity of the M+6 peak to any residual peaks corresponding to molecules with fewer than six ¹³C atoms (M+0 to M+5). For use as an internal standard, the isotopic purity must be high, typically ≥98 atom % ¹³C. sigmaaldrich.com

ParameterDescriptionTypical Value/ResultReference
Mass ShiftThe difference in mass between the labeled and unlabeled compound.M+6 sigmaaldrich.com
Isotopic PurityThe percentage of molecules that contain the desired number of isotopic labels.≥98 atom % ¹³C sigmaaldrich.com
TechniqueMass spectrometry technique suitable for analysis.LC-MS/MS preprints.org
NMR TechniquePurposeExpected Outcome for this compound
¹³C NMRConfirm the presence and chemical environment of the labeled carbon atoms.Observation of signals corresponding to the six carbons in the phenoxy-13C6 ring.
¹H NMRConfirm the overall molecular structure and purity.Signals corresponding to all protons in the molecule with appropriate chemical shifts and splitting patterns.
¹³C-¹³C COSYEstablish connectivity between adjacent ¹³C atoms.Correlation peaks showing direct bonds between all adjacent carbons of the phenoxy-13C6 ring.

High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of the synthesized this compound. This technique separates the labeled compound from any non-isotopically labeled impurities, such as starting materials, reagents, or byproducts from the synthesis. researchgate.net A common method involves reverse-phase (RP) HPLC with a UV detector. sielc.comepa.gov The sample is injected onto a column (e.g., C18) and eluted with a mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For use as an analytical standard, a high chemical purity, often ≥98%, is required. sigmaaldrich.com

ParameterTypical ConditionPurpose
TechniqueReverse-Phase (RP) HPLCSeparates compounds based on hydrophobicity.
ColumnNewcrom R1 or equivalent C18Stationary phase for separation. sielc.com
Mobile PhaseAcetonitrile and Water (with acid modifier like formic or phosphoric acid)Elutes the compound from the column. sielc.com
DetectorUV/VIS DetectorDetects the compound as it elutes. epa.gov
Purity Specification≥98% (CP)Ensures the standard is free from significant chemical impurities. sigmaaldrich.com

Advanced Analytical Methodologies for Clodinafop Propargyl 13c6 and Its Metabolites

Development of Hyphenated Techniques for Trace Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of pesticide residues. For Clodinafop (B133158) Propargyl-13C6 and its parent compound, liquid and gas chromatography coupled with mass spectrometry are the most powerful and widely used approaches.

LC-MS/MS is the premier technique for the analysis of non-volatile pesticides like clodinafop-propargyl (B133425). The use of Clodinafop Propargyl-13C6 as an internal standard is critical in LC-MS/MS analysis to compensate for matrix effects, where co-extracted compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. jst.go.jp By adding a known amount of the 13C6-labeled standard to the sample early in the workflow, any loss during sample preparation or fluctuation in MS signal can be corrected. nih.gov

The method involves separating the analyte from other matrix components using a liquid chromatograph, followed by detection with a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled clodinafop-propargyl and the this compound standard. The 6-mass unit difference allows for their distinct detection while ensuring they co-elute, which is a key aspect for effective matrix effect correction. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Clodinafop-Propargyl Analysis using its 13C6-labeled Internal Standard

ParameterSetting
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Clodinafop-propargyl: e.g., m/z 349 -> 313
This compound: e.g., m/z 355 -> 319
Collision Energy Optimized for each transition

This table presents typical parameters and may vary based on the specific instrument and matrix.

While clodinafop-propargyl itself is typically analyzed by LC-MS, some of its degradation products or metabolites might be more volatile and amenable to GC-MS analysis. For instance, the analysis of the acid metabolite (CGA 193469) often requires a derivatization step, such as methylation with diazomethane, to make it volatile enough for GC analysis. epa.gov

In such cases, a corresponding 13C6-labeled metabolite standard would be ideal for quantification. The principles are similar to LC-MS/MS; the labeled standard co-elutes with the derivatized analyte and corrects for variations. researchgate.net The use of 13C-labeled standards is generally preferred over deuterated ones in GC-MS, as they tend to have retention times that are closer to the native analyte, minimizing chromatographic separation between the standard and the analyte. researchgate.netresearchgate.net

Table 2: Example GC-MS Parameters for Analysis of a Derivatized Clodinafop Metabolite

ParameterSetting
GC Column Mid-polarity capillary column (e.g., DB-1701)
Injector Temperature 250 °C
Oven Program Temperature gradient from 80°C to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions

This table is illustrative. Specific parameters depend on the target metabolite and its derivative.

Quantitative Analysis of 13C6-Labeled Species in Environmental Samples

The primary role of this compound in environmental analysis is not as a contaminant to be quantified, but as a tool for the accurate quantification of its unlabeled counterpart.

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest accuracy in quantification. It is considered a primary ratio method, where a known amount of the isotopically labeled standard (this compound) is added to the sample. The ratio of the signal from the native analyte to the signal from the labeled standard is then measured by the mass spectrometer. Since the amount of added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision, as this ratio is largely unaffected by sample loss or matrix effects. nih.gov

The success of IDMS hinges on the purity of the labeled standard and the accurate determination of its concentration in the spiking solution. europa.eu

Analytical methods for pesticide residues must be rigorously validated to ensure they are fit for purpose. europa.eu When using this compound as an internal standard, validation protocols typically follow guidelines such as those from SANTE for food and feed control, or EPA for environmental samples. europa.euepa.gov

Validation involves assessing several key parameters:

Linearity: A calibration curve is generated by plotting the response ratio (native analyte/labeled standard) against the concentration of the native analyte. A linear regression with a correlation coefficient (r²) of >0.99 is typically required.

Accuracy (Recovery): Untreated control samples (e.g., blank soil or water) are fortified with known amounts of clodinafop-propargyl and the labeled internal standard. The method's accuracy is determined by how close the measured concentration is to the spiked concentration. epa.gov

Precision: Assessed as repeatability (measurements under the same conditions) and reproducibility (measurements under different conditions), expressed as the relative standard deviation (RSD).

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. epa.gov

Specificity: The ability of the method to distinguish the analyte from other substances in the sample. High-resolution mass spectrometry or tandem MS provides excellent specificity.

Sample Preparation Techniques for Isotopic Analysis

The goal of sample preparation is to extract the analyte and its labeled standard from the sample matrix and remove interfering components prior to instrumental analysis. The chosen method must be efficient for both the native and labeled compounds.

For soil samples, a common technique is extraction with an organic solvent mixture, such as acetone (B3395972) and water, sometimes acidified to improve extraction efficiency, followed by shaking or sonication. epa.govepa.gov For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to concentrate the analytes. The this compound internal standard is typically added at the very beginning of this process to account for any losses. epa.gov

Subsequent cleanup steps might include centrifugation to remove particulates and filtration of the final extract before injection into the LC-MS/MS or GC-MS system. epa.gov The robustness of using an isotopically labeled internal standard means that even if extraction is not 100% efficient, the ratio of the native analyte to the standard remains constant, allowing for accurate quantification.

Extraction and Cleanup Procedures for Soil, Water, and Plant Tissues.

The effective extraction and cleanup of clodinafop-propargyl and its primary metabolite, clodinafop acid, from complex matrices like soil, water, and plant tissues are critical preliminary steps for reliable analysis. researchgate.net The choice of method depends on the matrix, the specific analytes of interest, and the required limit of detection.

Soil:

A common approach for extracting clodinafop-propargyl and its metabolites from soil involves the use of a mixture of an organic solvent and an acidic buffer. For instance, soil samples can be extracted with an acetone-buffer (pH 3) mixture (80:20 v/v). epa.gov The extraction is often performed by shaking, followed by filtration. epa.gov To enhance extraction efficiency, a re-extraction of the soil cake is recommended. epa.gov Another established method utilizes ethyl acetate (B1210297) for extraction after the addition of a few drops of ammonia (B1221849) to the soil sample. asianpubs.orgisws.org.in The sample is then shaken and filtered. isws.org.in For more exhaustive extraction, Accelerated Solvent Extraction (ASE) with an acetonitrile/water mixture (4:1 v/v) has been successfully applied. nih.gov

Cleanup of soil extracts is frequently achieved using C18 solid-phase extraction (SPE) cartridges. epa.gov The extract is concentrated, redissolved in a pH 3 buffer, and loaded onto the conditioned C18 cartridge. epa.gov This step helps in removing interfering co-extractives. epa.gov

Water:

For water samples, while direct analysis is sometimes possible, preconcentration is often necessary to achieve the required sensitivity. Techniques like solid-phase extraction are commonly employed for this purpose. The optimization of parameters such as sample volume, pH, and elution solvent is crucial for effective extraction from aqueous matrices. nih.gov Salting-out assisted liquid-liquid extraction (SALLE) has also been optimized for pesticide analysis in water, providing an efficient and inexpensive alternative. redalyc.org

Plant Tissues:

In plant materials, such as wheat grains and straw, acetonitrile is a widely used extraction solvent. epa.gov Homogenized plant samples are typically extracted with acetonitrile, and the resulting extract is filtered. epa.gov A key challenge in plant matrix analysis is the presence of fatty co-extracts. epa.gov A cleanup step involving partitioning with hexane (B92381) is effective in removing these lipids. epa.gov The acetonitrile extract is shaken with hexane, and the non-polar hexane layer containing the fats is discarded. epa.gov

Following hexane partitioning, a further cleanup on a C18 SPE cartridge is often performed. epa.gov The extract is diluted with water and passed through the cartridge, after which the analytes are eluted with a solvent like acetone. epa.gov For the analysis of both the parent ester and its acid metabolite, methods have been standardized to ensure good recoveries from various plant matrices. asianpubs.org

The following table summarizes various extraction and cleanup procedures for different matrices.

Table 1: Summary of Extraction and Cleanup Procedures for Clodinafop-Propargyl and its Metabolites
Matrix Extraction Solvent/Method Cleanup Procedure Reference
Soil Acetone-buffer pH 3 (80:20 v/v) Solid Phase Extraction (SPE) on C18 cartridge epa.gov
Soil Ethyl acetate - asianpubs.orgisws.org.in
Soil Accelerated Solvent Extraction (ASE) with acetonitrile/water (4:1, v/v) - nih.gov
Plant Material Acetonitrile Hexane partitioning followed by SPE on C18 cartridge epa.gov
Wheat Straw/Grain Ethyl acetate Alkaline hydrolysis and subsequent partitioning researchgate.net

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization.

Solid Phase Extraction (SPE) Optimization:

SPE is a widely used cleanup technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. nih.gov The optimization of SPE involves several key parameters:

Sorbent Selection: The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For clodinafop-propargyl and its metabolites, which are moderately polar, C18 (a reversed-phase sorbent) is commonly used. epa.govepa.gov Other sorbents like Florisil can also be employed to remove polar impurities. mdpi.com

Conditioning, Loading, and Elution Solvents: The SPE cartridge must be conditioned, typically with methanol (B129727) followed by water or a buffer, to activate the sorbent. epa.gov The sample is then loaded at a controlled flow rate to ensure efficient retention of the analytes. epa.gov The selection of the elution solvent is critical for the selective recovery of the target compounds. For instance, in one method, after loading the sample on a C18 cartridge, the metabolite CGA 153433 is eluted with a water-methanol mixture, while clodinafop acid (CGA 193469) is subsequently eluted with methanol. epa.gov

Sample pH and Ionic Strength: The pH of the sample solution can significantly influence the retention of ionizable compounds like clodinafop acid. For example, a pH 3 buffer is used in soil extraction methods to ensure the acidic metabolites are in their neutral form, enhancing their retention on reversed-phase sorbents. epa.gov

Liquid-Liquid Extraction (LLE) Optimization:

LLE is a classic extraction technique based on the differential solubility of compounds between two immiscible liquid phases. researchgate.net Optimization of LLE is essential for achieving high extraction efficiency.

Solvent Selection: The choice of extraction solvent is the most critical parameter. It should have high affinity for the target analyte and be immiscible with the sample matrix. For the extraction of clodinafop-propargyl from soil, ethyl acetate has been shown to provide higher recoveries (78-83%) compared to dichloromethane, toluene, and methanol (60-70%). researchgate.net For cleanup of plant extracts, a hexane-diethyl ether mixture (9:1 v/v) is used to extract the analytes from an aqueous solution. epa.gov

pH Adjustment: For acidic or basic compounds, the pH of the aqueous phase can be adjusted to suppress their ionization and enhance their partitioning into the organic solvent. For example, clodinafop acid is extracted into an organic solvent at an acidic pH. epa.gov

Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can decrease the solubility of organic analytes and enhance their partitioning into the organic solvent. redalyc.org In the SALLE method, the concentration of the salt solution is a key parameter to be optimized. redalyc.org

Solvent Volume and Extraction Cycles: The ratio of the extraction solvent volume to the sample volume and the number of extraction cycles are optimized to maximize recovery. analchemres.org Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. epa.gov

The following table provides an overview of optimized parameters for SPE and LLE.

Table 2: Optimization Parameters for SPE and LLE
Technique Parameter Optimized Condition/Example Reference
SPE Sorbent C18 (Reversed-phase) epa.govepa.gov
SPE Elution Solvents Sequential elution with water-methanol and then pure methanol to separate metabolites. epa.gov
SPE Sample pH pH 3 buffer for soil extracts to neutralize acidic metabolites. epa.gov
LLE Extraction Solvent Ethyl acetate for higher recovery from soil compared to other solvents. researchgate.net
LLE pH Adjustment Extraction at acidic pH for clodinafop acid. epa.gov
LLE Salting-Out Addition of NaCl solution (e.g., 2.0 mol L-1) to enhance partitioning. redalyc.org

Environmental Fate and Transport Dynamics of Clodinafop Propargyl 13c6

Soil Environmental Fate Studies using 13C6-Labeling

The behavior of Clodinafop (B133158) Propargyl-13C6 in the soil environment is a complex interplay of physical, chemical, and biological processes that determine its mobility, persistence, and ultimate fate.

The mobility of Clodinafop Propargyl in soil is largely governed by its adsorption to soil particles and subsequent desorption. au.dkjournalirjpac.com Studies have shown that the parent compound, clodinafop-propargyl (B133425), exhibits mobility ranging from low in soils with high organic content to higher in soils with low organic matter. epa.gov However, its major soil degradate is significantly more mobile, particularly in soils with low to moderate organic content. epa.gov

The adsorption and desorption processes are influenced by various soil properties. Key factors include soil pH, organic matter content, and the proportion of sand, silt, and clay. asacim.org.ar The distribution coefficient (Kd), which quantifies the partitioning of a chemical between soil and water, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are critical parameters in these assessments. asacim.org.ar For instance, a higher clay content and lower pH can lead to greater adsorption of similar compounds, thereby reducing their potential for leaching. asacim.org.ar

Table 1: Factors Influencing Adsorption and Desorption of Pesticides in Soil

Soil Property Influence on Adsorption/Desorption Reference
Organic Matter Higher organic matter generally increases adsorption. asacim.org.ar
pH Affects the ionic state of the pesticide, influencing its interaction with soil particles. asacim.org.ar
Clay Content Higher clay content can lead to increased adsorption. asacim.org.ar
Sand, Silt Content The texture of the soil influences water movement and pesticide transport. asacim.org.ar

The persistence of Clodinafop Propargyl in soil is relatively low, with the parent compound degrading rapidly. epa.govherts.ac.uk Under aerobic soil conditions, the half-life of the parent ester is estimated to be between 0.5 and 1.5 days. epa.gov However, its primary metabolite, an acid, is more persistent, with a half-life of approximately 33.6 days in aerobic soil. epa.gov

In anaerobic aquatic environments, the degradation is significantly slower, with a reported half-life of 513 days. epa.gov Field dissipation studies have shown that the major degradate can have a half-life of less than 5 days in the top 10 cm of soil. epa.gov Some studies in Indian tropical conditions have indicated that clodinafop-propargyl at certain application rates degrades to safe levels within 60 days. isws.org.in

Table 2: Half-Life of Clodinafop-propargyl and its Major Metabolite

Condition Compound Half-Life Reference
Aerobic Soil Clodinafop-propargyl (parent) 0.5 - 1.5 days epa.gov
Aerobic Soil Major Metabolite (acid) 33.6 days epa.gov
Anaerobic Aquatic Not specified 513 days epa.gov

A significant portion of pesticide residues in soil can become non-extractable, meaning they cannot be removed using standard solvent extraction methods. umweltbundesamt.deepa.gov These non-extractable residues (NERs) are an important consideration in environmental risk assessment as they may be remobilized over time. umweltbundesamt.deresearchgate.net The formation of NERs can occur through processes like covalent bonding to soil organic matter. researchgate.net

Studies on other pesticides have shown that the amount of NERs can increase over time. hawaii.gov The characterization of these bound residues is challenging but crucial for a complete understanding of the long-term fate of pesticides in the soil. The use of 13C-labeled compounds is instrumental in these investigations, allowing for the tracking of the labeled carbon into various soil fractions. researchgate.net

Aquatic Environmental Fate Studies using 13C6-Labeling

The fate of Clodinafop Propargyl-13C6 in aquatic systems is primarily dictated by hydrolysis and photodegradation, which are significantly influenced by water chemistry and sunlight exposure.

Clodinafop-propargyl is susceptible to hydrolysis, with the rate being highly dependent on the pH of the water. fao.org In acidic conditions (pH 5), it is relatively stable, with a reported half-life of 184 days. epa.gov As the pH becomes neutral (pH 7), the hydrolysis rate increases significantly, and the half-life shortens to 2.7-4.8 days. epa.govnih.gov Under alkaline conditions (pH 9), the compound hydrolyzes very rapidly, with a half-life of only 2.2 hours. epa.govnih.gov

Table 3: Hydrolysis Half-Life of Clodinafop-propargyl at Different pH Levels (25°C)

pH Half-Life Reference
4 17.9 days fao.org
5 184 days epa.gov
7 2.7 - 4.8 days epa.govnih.gov
9 2.2 hours (0.07 days) epa.govnih.govfao.org

Photodegradation is another important pathway for the breakdown of Clodinafop Propargyl in the aquatic environment. ijcce.ac.irekb.eg Studies have shown that under exposure to sunlight or UV light, the herbicide undergoes photolysis. nih.gov The degradation follows first-order kinetics. nih.gov

Research on the photodegradation of clodinafop-propargyl has identified several photoproducts. ekb.egnih.gov The major products include 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoic acid and prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate. nih.gov It has been noted that degradation with UV radiation alone can be negligible, but the efficiency is significantly improved in the presence of a photocatalyst like TiO2 and an oxidizing agent such as H2O2. ijcce.ac.irijcce.ac.ir In one study, this advanced oxidation process led to over 98% degradation in 43 minutes. ijcce.ac.irijcce.ac.ir

Table of Compound Names

Volatilization from Water Surfaces

Volatilization of a chemical from water surfaces is governed by its Henry's Law constant. For clodinafop-propargyl, the estimated Henry's Law constant suggests that volatilization from water surfaces is not a significant environmental fate process nih.gov. This indicates that the compound has a low tendency to move from the water phase to the air.

One study noted that under certain conditions, such as in deeper soil layers, volatilization could contribute to the upward flow of the herbicide towards the soil surface omicsonline.org. However, direct volatilization from open water bodies is considered to be minimal.

Sediment-Water Partitioning and Dynamics

Once in an aquatic environment, this compound is expected to adsorb to suspended solids and sediment. nih.gov This partitioning behavior is a critical aspect of its environmental distribution.

A laboratory study investigating the metabolic fate of ¹⁴C-labeled clodinafop-propargyl in a sediment-water system provided detailed insights into its dynamics over a 28-day period. nih.govresearchgate.net The findings revealed a rapid transformation of the parent compound and a significant partitioning of the radioactivity between the water and sediment phases.

Initially, a large portion of the applied radioactivity was detected in the water phase. However, this amount decreased over time as the compound and its metabolites partitioned to the sediment. After 28 days, a substantial portion of the initial radioactivity was found in the sediment, with a significant fraction becoming non-extractable, suggesting strong binding to sediment components. nih.govresearchgate.net

The study showed that clodinafop-propargyl was quickly cleaved to its free acid, clodinafop. The dissipation half-life (DT50) for clodinafop-propargyl was less than one day, while the DT50 for the clodinafop metabolite was slightly over 28 days. nih.govresearchgate.net

Distribution of ¹⁴C Radioactivity in a Sediment-Water System

Time (Days) Radioactivity in Water Phase (%) Radioactivity in Sediment (Extractable, %) Non-Extractable Residues in Sediment (%) Mineralization (%)
0 100 0 0 0
14 62.46 Not specified Increased Lag phase
28 18.48 35.56 33.99 5.21

Data sourced from a laboratory study on the metabolic fate of ¹⁴C-labeled clodinafop-propargyl. nih.govresearchgate.net

The non-extractable residues were found to be predominantly associated with fulvic acids in the initial stages, and later with the humin/mineral fraction of the sediment. nih.govresearchgate.net This indicates a progressive and stronger binding to the sediment matrix over time.

Atmospheric Transformation Pathways

When released into the atmosphere, clodinafop-propargyl is expected to exist in both the vapor and particulate phases. nih.govrayfull.com Its transformation in the atmosphere is influenced by photochemical reactions and deposition processes.

Vapor-phase clodinafop-propargyl is subject to degradation through reactions with photochemically-produced hydroxyl radicals. nih.govrayfull.com The estimated half-life for this atmospheric reaction is approximately 5 hours, indicating a relatively rapid degradation process. nih.govrayfull.com

While direct photolysis by sunlight is not expected to be a significant degradation pathway for clodinafop-propargyl as it does not absorb light at wavelengths greater than 290 nm, phototransformation can still occur. nih.govnih.gov One study on the phototransformation of clodinafop-propargyl on a glass surface under sunlight and UV light identified several photoproducts, indicating that photodegradation does take place. nih.gov The rate of this degradation was found to follow first-order kinetics. nih.gov

In aqueous solutions, the photolysis half-life of clodinafop-propargyl was found to be 3.2 hours when unsensitized and 0.7 hours when sensitized with acetone (B3395972) under irradiation with a mercury arc lamp. fao.org These laboratory values correspond to estimated environmental half-lives of several days depending on latitude and season. fao.org

The portion of clodinafop-propargyl that exists in the particulate phase in the atmosphere will be removed through wet and dry deposition. nih.govrayfull.com Wet deposition involves the removal of the particles by precipitation (rain, snow, etc.), while dry deposition is the settling of particles due to gravity. These processes effectively transfer the compound from the atmosphere to terrestrial and aquatic surfaces.

Stable agrochemical compositions, including oil-in-water emulsions, have been developed to control factors like particle deposition during application and storage. google.com

Degradation Pathways and Metabolite Profiling of Clodinafop Propargyl 13c6

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical processes that are not mediated by living organisms, primarily hydrolysis and photolysis.

Identification of Hydrolysis Products (e.g., Clodinafop (B133158) Acid) Using 13C6 Traceability

Hydrolysis is a significant pathway for the degradation of Clodinafop Propargyl. The ester linkage is susceptible to cleavage, a reaction heavily dependent on the pH of the surrounding medium. The compound is relatively stable in acidic conditions but hydrolyzes rapidly in alkaline environments. fao.orgfao.org The primary product of this hydrolysis is its corresponding carboxylic acid, Clodinafop Acid.

The use of Clodinafop Propargyl-13C6 allows for unambiguous identification of the resulting Clodinafop Acid-13C6. As the 13C6-labeled phenyl ring is a stable part of the acid metabolite, its unique mass signature can be easily detected and quantified using mass spectrometry-based analytical techniques, confirming the hydrolytic pathway. lgcstandards.comepa.gov

Research has established the half-life of Clodinafop Propargyl at various pH levels, demonstrating its instability under neutral to alkaline conditions. fao.orgfao.org

Hydrolysis Half-Life of Clodinafop Propargyl at 25°C

pH Half-Life Rate of Hydrolysis
4 17.9 days Slow
5 26.8 days Slow
7 4.8 days Moderate
9 1.68 hours Rapid

Data sourced from FAO reports. fao.orgfao.org

Photolytic Cleavage Products and Reaction Kinetics

Photolysis, or degradation by light, is another critical abiotic pathway. Studies show that Clodinafop Propargyl degrades rapidly when exposed to sunlight or UV light on surfaces and in water, with the reaction following first-order kinetics. fao.orgfao.orgalfa-chemistry.com The photolytic half-life in water is short, estimated to be a few hours to a few days depending on conditions such as latitude and the presence of sensitizing agents like acetone (B3395972). fao.orgfao.org

Investigations into the phototransformation of Clodinafop Propargyl have identified several degradation products. The 13C6-label would be retained in metabolites where the phenyl ring remains intact, aiding in their structural elucidation. Some studies have identified Clodinafop Acid as a major photoproduct, while others report a multitude of more polar, unidentified products where the free acid was not detected. fao.orgfao.orgalfa-chemistry.com This discrepancy highlights the complexity of the photolytic process. Advanced oxidation processes using UV light in combination with catalysts like TiO₂ and H₂O₂ have been shown to achieve over 98% degradation, breaking the molecule down efficiently. ijcce.ac.irijcce.ac.ir

Identified Photodegradation Products of Clodinafop Propargyl

Product Type Compound Name
Major Product 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoic acid
Major Product prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate
Minor Product ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate
Minor Product 1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate

Data sourced from a study on phototransformation on glass surfaces. alfa-chemistry.com

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of the compound by living organisms, particularly microorganisms in soil and water.

Microbial Degradation in Soil and Aquatic Environments

In soil and aquatic systems, Clodinafop Propargyl is subject to breakdown by a diverse range of microorganisms. researchgate.net Several studies have isolated and identified specific microbial strains capable of utilizing this herbicide as a source of carbon and energy.

Fungi such as Aspergillus niger and Aspergillus flavus, isolated from agricultural soils, have demonstrated a high capacity for degrading Clodinafop Propargyl. gsconlinepress.commagnascientiapub.commagnascientiapub.com In laboratory settings, Aspergillus niger was able to degrade 96% of the compound at a concentration of 0.01 ppm. magnascientiapub.commagnascientiapub.com Similarly, bacteria from the Pseudomonas and Bacillus genera are effective degraders. nih.govnih.gov A strain identified as Pseudomonas sp. strain B2 was found to degrade over 87% of an initial 80 mg/L concentration of the herbicide. nih.gov This microbial activity is a key factor in the environmental dissipation of the compound.

Characterization of Microbial Metabolites and Transformation Products

The initial and most common step in the microbial metabolism of Clodinafop Propargyl is the hydrolysis of the ester bond to form Clodinafop Acid. nih.gov This transformation is analogous to abiotic hydrolysis but is facilitated by microbial enzymes.

Further degradation of the molecule can occur. For instance, Pseudomonas sp. strain B2 has been shown to metabolize Clodinafop Propargyl into Clodinafop Acid and subsequently into 4-(4-Chloro-2-fluoro-phenoxy)-phenol, indicating cleavage of the ether linkage. nih.gov The use of this compound is essential in such studies to confirm the fate of the phenyl ring. Its presence in the Clodinafop Acid-13C6 metabolite and subsequent phenolic derivatives provides direct evidence of the transformation pathway.

Metabolites Identified from Microbial Degradation of Clodinafop Propargyl

Metabolite Generating Microorganism
Clodinafop Acid Pseudomonas sp. strain B2
4-(4-Chloro-2-fluoro-phenoxy)-phenol Pseudomonas sp. strain B2

Data sourced from a study on degradation by Pseudomonas sp. strain B2. nih.gov

Enzymatic Hydrolysis by Microorganisms

The rapid conversion of Clodinafop Propargyl to Clodinafop Acid in microbial systems strongly suggests the involvement of specific enzymes. This transformation is a hydrolytic cleavage of an ester bond, a reaction commonly catalyzed by esterase enzymes. While specific esterases responsible for this reaction in various soil microorganisms have not been fully characterized in all studies, their action is the inferred mechanism for the initial step of biotic degradation. nih.gov The efficiency of this enzymatic hydrolysis is a critical determinant of the herbicide's persistence in biologically active environments. Further enzymatic processes, such as dehalogenation and decarboxylation, may also contribute to the complete mineralization of the compound. nih.gov

Identification and Characterization of Major and Minor Metabolites

The degradation of clodinafop-propargyl (B133425), and by extension this compound, is a multifaceted process involving hydrolysis, photolysis, and microbial metabolism. The primary transformation is the rapid cleavage of the propargyl ester bond, leading to the formation of its corresponding free acid, clodinafop acid. This initial step is a key feature of its degradation across different environmental matrices.

In soil and aquatic environments, the de-esterification to clodinafop acid is a major route of dissipation, driven by both abiotic hydrolysis and microbial activity. regulations.gov Studies on 14C-phenyl-labeled clodinafop-propargyl in sediment-water systems have shown that the parent compound is rapidly cleaved to the free acid, which then undergoes further biotransformation. researchgate.net

Photodegradation on surfaces also contributes to the breakdown of clodinafop-propargyl. ekb.eg Under ultraviolet radiation, several photoproducts are formed, including the primary metabolite clodinafop acid. ekb.eg

The major and minor metabolites identified in studies of unlabeled and 14C-labeled clodinafop-propargyl are summarized below. It is anticipated that the degradation of this compound would follow a similar pathway, yielding analogous 13C6-labeled metabolites.

Table 1: Major and Minor Metabolites of Clodinafop-Propargyl

Metabolite NameChemical StructureClassification
Clodinafop acid (CGA 193469)(R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)-phenoxy]-propionic acidMajor
4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol (CGA-193468)Not availableMajor
5-chloro-3-fluoro-pyridin-2-ol (CGA-302371)Not availableMajor
CGA-215010Not availableMinor
CGA-214111Not availableMinor
CGA-293356Not availableMinor
Prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoateNot availableMinor (Photodegradation)
Ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoateNot availableMinor (Photodegradation)
1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoateNot availableMinor (Photodegradation)

Data inferred from studies on unlabeled and 14C-labeled clodinafop-propargyl. regulations.govekb.eg

Structural Elucidation of Unknown Transformation Products via Advanced MS Techniques

The identification and structural characterization of metabolites and transformation products of clodinafop-propargyl have been successfully achieved using advanced mass spectrometry (MS) techniques. These methods are essential for elucidating the structures of both known and previously unidentified compounds formed during degradation.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying metabolites in complex matrices like soil and water. nih.gov This technique allows for the sensitive and selective detection of the parent compound and its transformation products.

Gas chromatography-mass spectrometry (GC-MS) has also been employed, particularly for the identification of photoproducts. ekb.eg For less volatile metabolites, derivatization techniques are often used to facilitate GC-MS analysis.

While specific studies on the structural elucidation of unknown transformation products of this compound are not available, the use of its stable isotope label would be highly advantageous in such investigations. The distinct mass shift of +6 amu for the 13C6-labeled phenoxy ring would allow for the clear differentiation of metabolites containing this moiety from matrix interferences and non-herbicide-derived compounds. sigmaaldrich.comsigmaaldrich.com This would greatly aid in tracking the metabolic fate of the core structure of the molecule and in the confident identification of novel transformation products.

Quantification of Metabolite Ratios Over Time

Understanding the temporal dynamics of metabolite formation is critical for assessing the environmental persistence and potential risks associated with a herbicide. Studies on 14C-labeled clodinafop-propargyl provide valuable insights into the quantification of metabolite ratios over time.

In a sediment-water system study, the concentration of the parent 14C-clodinafop-propargyl decreased rapidly, while the concentration of the major metabolite, clodinafop acid, initially increased and then gradually declined as it was further transformed. researchgate.net After 28 days, a significant portion of the applied radioactivity was incorporated into non-extractable residues, particularly within the humin/mineral fraction of the sediment. researchgate.net

The table below, derived from a study on the aerobic soil metabolism of 14C-labeled clodinafop-propargyl, illustrates the distribution of the parent compound and its major metabolites over a 120-day period.

Table 2: Distribution of 14C-Clodinafop-Propargyl and its Metabolites in Aerobic Soil Over Time (% of Applied Radioactivity)

Time (Days)Clodinafop-propargylClodinafop acid4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenol5-chloro-3-fluoro-pyridin-2-olNon-extractable Residues
095.22.1<0.1<0.11.5
145.842.31.2<0.13.6
315.765.43.50.56.8
75.168.26.11.210.2
141.255.39.82.518.5
30<0.130.115.24.829.7
60<0.110.512.36.145.1
120<0.12.35.63.258.9

Data adapted from regulatory studies on 14C-labeled clodinafop-propargyl. regulations.gov

These data indicate a rapid degradation of the parent ester and the transient nature of the primary metabolite, clodinafop acid, which is subsequently degraded into smaller polar molecules and eventually incorporated into the soil matrix. It is highly probable that this compound would exhibit similar quantitative metabolite dynamics.

Metabolic Studies of Clodinafop Propargyl 13c6 in Non Target Biological Systems

Plant Metabolism Studies using ¹³C₆-Labeling

Studies in non-target plants, particularly tolerant crops like wheat, are crucial for understanding the selectivity of Clodinafop-propargyl (B133425).

Clodinafop-propargyl is a post-emergence herbicide primarily absorbed through the leaves of plants chemicalbook.com. Following foliar application, it is translocated within the plant to the meristematic growing points, where it exerts its herbicidal action by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) chemicalbook.com.

In tolerant crops such as wheat, the parent ester, Clodinafop-propargyl, is rapidly absorbed and begins to degrade. Studies have shown that residues of the parent ester in wheat plants are often detectable only shortly after application asianpubs.org. The compound and its metabolites are distributed throughout the plant, but the speed of metabolic breakdown in tolerant species prevents the accumulation of lethal concentrations at the target sites chemicalbook.com. The movement of the herbicide is a key factor, as systemic herbicides like Clodinafop-propargyl need to be translocated to be effective scispace.comusda.gov.

Table 1: Dissipation Half-life of Clodinafop-propargyl and its Metabolite in Wheat

CompoundMatrixHalf-life (Days)
Clodinafop-propargylWheat Plant6.00
Clodinafop (B133158) (acid metabolite)Wheat Plant0.67 - 1.24

Data derived from studies on the dissipation of Clodinafop-propargyl in a wheat field ecosystem. nih.govresearchgate.net

The primary metabolic pathway for Clodinafop-propargyl in wheat involves a rapid two-step detoxification process.

Ester Cleavage: The first and most critical step is the hydrolysis of the propargyl ester to its biologically active free acid form, clodinafop chemicalbook.comasianpubs.orgnih.govresearchgate.netnih.gov. This conversion happens quickly within the plant and soil environment researchgate.net.

Further Metabolism and Conjugation: In tolerant plants like wheat, the active clodinafop acid is further metabolized into non-phytotoxic compounds. This involves hydroxylation and conjugation processes. Research using radiolabeled compounds in wheat cell cultures identified several key metabolites following the initial ester cleavage. These include hydroxy-clodinafop (hydroxylated at the pyridinyl moiety) and 4-(5-chloro-3-fluoropyridin-2-yloxy)phenol nih.gov. These metabolites are then often conjugated with carbohydrates, such as glucose, to form polar, water-soluble compounds that are sequestered within the plant cell, rendering them inactive nih.gov. In contrast, sensitive grass weeds are unable to effectively break down the clodinafop acid, leading to its accumulation and plant death chemicalbook.com.

Table 2: Primary Metabolites of Clodinafop-propargyl Identified in Wheat Cell Cultures

MetaboliteMetabolic Process
Clodinafop (free acid)Ester Hydrolysis
Hydroxy-clodinafopHydroxylation of the pyridinyl moiety
4-(5-chloro-3-fluoropyridin-2-yloxy)phenolFurther degradation
Carbohydrate ConjugatesGlycosylation

Metabolites were identified in hydrolysates of polar compounds from wheat cell cultures treated with ¹⁴C-clodinafop-propargyl. nih.gov

A portion of the applied Clodinafop-propargyl and its metabolites can become tightly incorporated into the plant matrix, forming non-extractable or "bound" residues nih.gov. These residues represent compounds that persist in the matrix after extraction procedures pfmodels.org. In studies with wheat cell cultures, the formation of non-extractable residues was significant. After a 48-hour incubation period, 16.54% of the applied radioactivity was recovered as non-extractable residues in standard wheat cells nih.gov. This indicates that a fraction of the herbicide-derived substances is firmly sequestered within the plant's structural components.

Herbicide safeners are chemicals used in combination with herbicides to protect crops from injury without affecting weed control efficacy researchgate.netmdpi.comfrontiersin.org. For Clodinafop-propargyl, the safener cloquintocet-mexyl is commonly added to formulations used on wheat chemicalbook.com.

The primary mechanism of safener action is the enhancement of the crop's natural ability to metabolize the herbicide mdpi.comnih.gov. Studies on wheat cell cultures demonstrated that the presence of cloquintocet-mexyl significantly accelerated the metabolism of Clodinafop-propargyl nih.gov. The rate of disappearance of the primary metabolite, clodinafop acid, and the formation of polar products and non-extractable residues were noticeably higher in safener-treated cells nih.gov. Specifically, the amount of non-extractable residues increased from 16.54% to 30.87% in the presence of the safener, indicating a stimulation of the detoxification and sequestration pathways nih.gov. While the safener increases the rate of metabolism, it does not appear to alter the qualitative metabolic profile nih.gov.

Aquatic Organism Metabolism (e.g., Fish, Invertebrates) with ¹³C₆-Labeling

While specific data on the metabolism of Clodinafop Propargyl-13C6 in fish and invertebrates is limited, studies in aquatic sediment-water systems provide insight into its environmental fate and the metabolic processes that aquatic organisms would be exposed to.

In a laboratory sediment-water system, ¹⁴C-labeled Clodinafop-propargyl was shown to degrade rapidly nih.govresearchgate.net. The parent ester was quickly cleaved to its free acid metabolite, clodinafop (Cf), with a dissipation time (DT50) of less than one day for the parent compound nih.govresearchgate.net. This rapid transformation means that aquatic organisms are more likely to be exposed to the clodinafop acid metabolite than to the original ester.

Over a 28-day period, a significant portion of the radioactivity was found in the water phase, while another part became bound to the sediment as non-extractable residues nih.govresearchgate.net. After 28 days, 33.99% of the applied radioactivity remained in the sediment as non-extractable residues, indicating a strong association with sediment components like fulvic acids and humin nih.govresearchgate.net. The biotransformation in these systems is driven by microbial activity, which leads to the eventual mineralization of the compound nih.govresearchgate.net.

Table 3: Fate of Clodinafop-propargyl in a Sediment-Water System (28 Days)

FractionPercentage of Applied Radioactivity (%)
Remaining in Water Phase18.48
Extractable from Sediment35.56
Non-extractable Residues in Sediment33.99
Mineralization (CO₂)5.21

Data from a 28-day study using ¹⁴C-phenyl-labeled Clodinafop-propargyl. nih.govresearchgate.net

Identification of Metabolites in Aquatic Biota

In aquatic environments, clodinafop-propargyl undergoes rapid transformation. The primary metabolic pathway observed in sediment-water systems is the cleavage of the propargyl ester group, leading to the formation of its corresponding free acid, clodinafop. nih.govresearchgate.net This hydrolysis is a critical first step in the breakdown of the parent compound.

Studies on zebrafish (Danio rerio) embryos exposed to clodinafop-propargyl indicate that the primary metabolite, clodinafop acid, exhibits similar developmental effects, suggesting that this conversion also occurs within aquatic vertebrates. nih.gov Research on the degradation of clodinafop-propargyl by the bacterium Aeromonas sp., isolated from contaminated soil, identified two major metabolites: clodinafop acid and [4-(4-chloro-2-fluorophenoxy) phenol]. researchgate.net While this bacterium is terrestrial, its metabolic action provides insight into potential microbial degradation pathways in aquatic systems.

In comprehensive studies of sediment-water systems using 14C-labeled clodinafop-propargyl, clodinafop acid was the main metabolite identified. nih.govresearchgate.net Despite thorough analysis, further distinct metabolites were not detected in these specific environmental compartments. nih.govresearchgate.net The dissipation of clodinafop-propargyl is rapid, with a half-life of less than one day, while its primary metabolite, clodinafop acid, is more persistent. nih.govnih.gov

Table 1: Identified Metabolites of Clodinafop Propargyl in Biological Systems

Metabolite NameChemical FormulaParent CompoundBiological System
ClodinafopC14H11ClFNO4Clodinafop PropargylSediment-water systems, Zebrafish, Soil bacteria
[4-(4-chloro-2-fluorophenoxy) phenol]C12H8ClFO2Clodinafop PropargylAeromonas sp. (bacterium)

Soil Microorganism Metabolism using 13C6-Labeling

The metabolism of herbicides by soil microorganisms is a key factor in their environmental persistence. The use of stable isotope labeling, such as with this compound, allows for the precise tracing of the compound's carbon atoms through microbial metabolic pathways.

When soil microorganisms utilize this compound as a carbon source, the 13C-labeled atoms from the herbicide are incorporated into the central metabolism of the microbial cells. As the microorganisms break down the herbicide, the labeled carbon is used for the synthesis of essential cellular components.

This process involves the catabolism of the clodinafop molecule and the entry of its carbon constituents into key metabolic cycles, such as the tricarboxylic acid (TCA) cycle. From these central pathways, the 13C atoms are then integrated into a wide range of biomolecules, including:

Amino acids: The building blocks of proteins.

Fatty acids: Essential components of cell membranes.

Nucleic acids: The constituents of DNA and RNA.

By analyzing the isotopic composition of these microbial macromolecules, researchers can quantify the extent to which the herbicide's carbon has been assimilated into the microbial biomass. This provides direct evidence of biodegradation and the role of the compound in supporting microbial growth. While specific studies tracing the 13C6 atoms from clodinafop-propargyl into microbial biomass are not detailed in the available literature, this methodology is a standard approach in microbial ecology to confirm the mineralization and assimilation of organic compounds.

The biodegradation of clodinafop-propargyl is initiated by specific microbial enzymes. The first and most critical step is the hydrolysis of the ester bond of the propargyl group. dur.ac.uk This reaction transforms the pro-herbicide ester into its active acid form, clodinafop.

This hydrolytic cleavage is catalyzed by a class of enzymes known as carboxylesterases (CEs) . americanpharmaceuticalreview.comnih.gov Carboxylesterases are ubiquitous serine hydrolases found in a vast range of organisms, from bacteria to plants and animals, and they play a crucial role in the metabolism of xenobiotics containing ester linkages. dur.ac.ukamericanpharmaceuticalreview.comresearchgate.net

Several bacterial strains have been identified that can degrade clodinafop-propargyl, utilizing it as a source of carbon and energy. These include species of Pseudomonas and Aeromonas. researchgate.netnih.gov The degradation process in these organisms relies on their enzymatic machinery to break down the molecule. While the involvement of carboxylesterases is well-established for this type of reaction, the specific enzymes from these particular microbial strains have not been fully characterized in the reviewed literature.

Table 2: Microbial Species and Enzymes in Clodinafop Propargyl Degradation

Microbial SpeciesEnzyme Class ImplicatedInitial Metabolic Step
Pseudomonas sp.CarboxylesteraseHydrolysis of ester bond
Aeromonas sp.CarboxylesteraseHydrolysis of ester bond

Residue Dynamics and Environmental Monitoring Using Clodinafop Propargyl 13c6

Dissipation Kinetics in Agricultural Field Ecosystems

Upon application, clodinafop-propargyl (B133425) undergoes transformation and degradation. A primary pathway is the rapid degradation to its main metabolite, clodinafop (B133158) acid, which is also herbicidally active. nih.govnih.govasianpubs.org The rate of this breakdown and subsequent dissipation is measured in terms of half-lives for both the parent compound and its key metabolites.

The persistence of clodinafop-propargyl and its primary metabolite, clodinafop acid, is relatively short in agricultural environments, with dissipation rates varying based on the matrix (soil or plant) and specific environmental conditions. In aerobic soil, clodinafop-propargyl degrades very quickly, often with a half-life of less than a day, to form clodinafop acid. regulations.gov Studies have reported a wide range for the half-life of the parent compound in soil, from as low as 2.35 days to as high as 11.20 days. nih.govresearchgate.net In wheat plants, the half-life of clodinafop-propargyl has been measured at approximately 6.00 days. nih.govresearchgate.net

The resulting metabolite, clodinafop acid, also dissipates, though its persistence can vary. Reported half-lives for clodinafop acid in soil range from approximately 1.89 days to 11.22 days, with one study indicating an aerobic soil metabolism half-life of 33.6 days. nih.govnih.govasianpubs.orgresearchgate.net In wheat plants, the degradation of clodinafop acid is much faster, with half-lives reported between 0.67 and 1.24 days. nih.govresearchgate.net

Table 1: Half-Lives of Clodinafop-propargyl and its Metabolite Clodinafop Acid
CompoundMatrixHalf-Life (Days)Source
Clodinafop-propargyl (Parent)Soil<1 - 11.20 nih.govregulations.govresearchgate.net
Clodinafop-propargyl (Parent)Wheat Plant6.00 nih.govresearchgate.net
Clodinafop Acid (Metabolite)Soil1.89 - 33.6 nih.govnih.govasianpubs.orgregulations.govresearchgate.net
Clodinafop Acid (Metabolite)Wheat Plant0.67 - 1.24 nih.govresearchgate.net

Monitoring of Clodinafop Propargyl-13C6 and its Degradates in Environmental Compartments

Monitoring studies, facilitated by the use of standards like this compound, track the presence and movement of the herbicide's residues after application.

The concentration of clodinafop-propargyl residues in soil decreases over time due to degradation and potential leaching. Studies show that the parent ester persists for a very short period, with residues in soil often detectable only up to three days after application, even at high doses. asianpubs.org The primary metabolite, clodinafop acid, is more frequently monitored. In one field study, over 90% of clodinafop acid dissipated from the soil within 10 days of the herbicide application. asianpubs.org

The vertical movement of the herbicide in the soil profile is also a key consideration. Research has shown that clodinafop-propargyl can leach downwards, with residues detected at depths of up to 90 cm. omicsonline.org However, upward movement towards the soil surface has also been observed, potentially due to the upward flow of soil water, a phenomenon known as the "wick effect". omicsonline.org In many cases, residues of both the parent compound and its metabolite in soil were found to be below the detection limit by the time of crop harvest. nih.govresearchgate.net

Table 2: Example of Clodinafop-propargyl Concentration in Soil Profile Over Time
Days After ApplicationSoil DepthConcentration (mg/kg)Source
400-10 cm0.980 omicsonline.org
4010-20 cm0.319 omicsonline.org
830-10 cm0.230 omicsonline.org
8310-20 cm0.215 omicsonline.org
1280-10 cm0.215 omicsonline.org
12810-20 cm0.132 omicsonline.org
12830-40 cmIncreased from previous sampling omicsonline.org

Note: Data is illustrative based on findings from a single study and will vary with soil type, climate, and application rate.

The potential for clodinafop-propargyl and its degradates to contaminate water sources is a significant environmental consideration. Due to its rapid degradation in soil and water, the parent compound itself is considered to have a low potential to contaminate drinking water. regulations.govepa.gov However, its major metabolite, clodinafop acid, is more mobile and persistent, particularly in soils with low organic matter, and thus has a recognized potential to leach into groundwater. epa.govcanada.ca

Regulatory agencies have acknowledged this risk. Health Canada, for instance, mandates advisory statements on product labels regarding the potential for groundwater contamination. canada.ca Environmental modeling has been used to predict potential concentrations in water bodies. A U.S. EPA model estimated that peak concentrations in surface water are not expected to exceed 1.17 µg/L. regulations.gov A Canadian model estimated a highest-case groundwater concentration of 1.64 µg/L. publications.gc.ca To address potential contamination, advanced oxidation processes using UV light, titanium dioxide, and hydrogen peroxide have proven highly effective, achieving over 98% removal of clodinafop-propargyl from aqueous solutions in laboratory settings. ijcce.ac.ir

Method Development for Residue Analysis in Diverse Matrices

The accurate detection and quantification of clodinafop-propargyl and its metabolites require robust and validated analytical methods. This compound is a key component in these methods, serving as an internal standard to ensure precision.

A variety of analytical methods have been developed and validated for determining clodinafop residues in matrices such as soil, wheat grain, and wheat straw. The most common techniques involve high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. nih.govresearchgate.netepa.gov

For example, an analytical method for soil using LC-MS/MS was validated with a limit of quantitation (LOQ) of 0.5 µg/kg (0.5 ppb) for both clodinafop-propargyl and its degradates. epa.gov This method was confirmed through an independent laboratory validation to be scientifically sound. epa.gov Another HPLC-based method for soil and plant samples reported a limit of determination between 1.0 and 1.2 ng/g. researchgate.net For enforcement purposes, regulatory bodies like the U.S. EPA have validated HPLC-UV methods. federalregister.gov At harvest, residues in wheat grain and straw are often below the LOQ of these sensitive methods, which can be as low as 0.05 mg/kg. isws.org.innih.gov

Table 3: Validated Analytical Methods for Clodinafop Residue Analysis
Analytical TechniqueMatrixLimit of Quantitation (LOQ) / DeterminationSource
LC-MS/MSSoil0.5 µg/kg (ppb) epa.gov
HPLCSoil, Plant Samples1.0 - 1.2 ng/g researchgate.net
HPLC-PDAWheat Grain, StrawNot Detected (at harvest) isws.org.in
GC-MS/LC-MSOnion Bulb, Soil0.05 mg/kg nih.gov
HPLC-UVWheat Grain0.02 ppm (parent); 0.05 ppm (acid metabolite) federalregister.gov

Ecotoxicological Investigations of Clodinafop Propargyl and Its Major Metabolites

Effects on Non-Target Organisms

Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae): Acute and Chronic Exposure Studies

Studies have shown that clodinafop-propargyl (B133425) can be toxic to aquatic life. ppqs.gov.in The compound is classified as "highly toxic" to freshwater fish on an acute basis. regulations.gov For instance, the 96-hour median lethal concentration (LC50) for bluegill sunfish is reported as 0.21 parts per million (ppm), while for rainbow trout, the LC50 ranges from 0.31 to 0.39 mg/L. apvma.gov.aufao.org Chronic exposure studies with the fathead minnow established a No-Observed-Adverse-Effect-Concentration (NOAEC) of 0.014 mg/L, based on impacts on growth. regulations.gov

In terms of aquatic invertebrates, clodinafop-propargyl is considered "slightly" to "moderately toxic" to the waterflea (Daphnia magna) under acute exposure. regulations.gov However, its toxicity increases with chronic exposure, with a 50% effective concentration (EC50) for reproductive effects in water fleas noted at 0.039 ppm. apvma.gov.au The primary metabolite, clodinafop (B133158) acid, is generally less toxic to aquatic organisms than the parent compound, being classified as practically non-toxic to fish and slightly toxic to algae and duckweed. apvma.gov.au

The toxicity of clodinafop-propargyl and its metabolites to various aquatic organisms is summarized in the table below.

OrganismTest TypeEndpointValueReference
Bluegill SunfishAcute96-h LC500.21 ppm apvma.gov.au
Rainbow TroutAcute96-h LC500.31-0.39 mg/L fao.org
Fathead MinnowChronicNOAEC0.014 mg/L regulations.gov
Daphnia magna (Waterflea)AcuteEC50- regulations.gov
Daphnia magna (Waterflea)ChronicEC50 (Reproduction)0.039 ppm apvma.gov.au
AlgaeAcute-Slight to moderate toxicity apvma.gov.au
DuckweedAcute-Slight to moderate toxicity apvma.gov.au
Clodinafop Acid (Fish)Acute-Practically non-toxic apvma.gov.au
Clodinafop Acid (Algae)Acute-Slightly toxic apvma.gov.au
Clodinafop Acid (Duckweed)Acute-Slightly toxic apvma.gov.au

Impact on Terrestrial Non-Target Organisms (e.g., Earthworms, Birds, Honeybees)

Clodinafop-propargyl generally demonstrates low to negligible toxicity to terrestrial non-target organisms. apvma.gov.au Acute oral and dietary tests on birds, such as the bobwhite quail and mallard duck, have shown the compound to be slightly to practically non-toxic. apvma.gov.au Similarly, it is considered practically non-toxic to honeybees through both contact and oral exposure. apvma.gov.au No significant toxic effects have been observed in earthworms exposed to clodinafop-propargyl in artificial soil tests. apvma.gov.au

The following table summarizes the toxicity of clodinafop-propargyl to various terrestrial non-target organisms.

OrganismExposure RouteToxicity LevelReference
Bobwhite QuailAcute oral and dietarySlightly to practically non-toxic apvma.gov.au
Mallard DuckAcute oral and dietaryPractically non-toxic apvma.gov.au
HoneybeesContact and oralPractically non-toxic apvma.gov.au
EarthwormsSoil exposureNo significant toxic effects apvma.gov.au

Phytotoxicity to Non-Target Plants

As a herbicide, clodinafop-propargyl is designed to be phytotoxic to specific grass species. apvma.gov.au Its use, therefore, carries a risk of affecting non-target plants, particularly those in dry and semi-aquatic areas adjacent to treated fields. epa.gov Studies have shown that corn, oat, and ryegrass are among the most sensitive monocot species to formulations containing clodinafop-propargyl. publications.gc.ca The breakdown product, CGA 193469, also exhibits phytotoxicity, with ryegrass and corn being particularly sensitive. publications.gc.ca To mitigate these risks, measures such as terrestrial spray buffer zones are often recommended. publications.gc.cacanada.ca

Molecular and Cellular Mechanisms of Ecotoxicity in Non-Human Models

Interaction with Biochemical Pathways (e.g., ACCase in non-target plants, if applicable for ecotoxicology)

The primary mode of action for clodinafop-propargyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). regulations.govherts.ac.uk This enzyme is crucial for fatty acid biosynthesis, a process essential for maintaining cell membrane integrity in susceptible plants. regulations.gov By inhibiting ACCase, the herbicide disrupts this pathway, leading to the death of the target weed. regulations.govmdpi.com While this mechanism is highly effective against target grass species, its potential for phytotoxicity in non-target grass species is a key consideration in its ecotoxicological profile. apvma.gov.au

In some non-target organisms, metabolic processes can influence the toxicity of clodinafop-propargyl. For example, some weed populations have developed resistance through enhanced metabolism, often involving cytochrome P450 monooxygenases. mdpi.com

Sublethal Effects on Ecosystem Function

Sublethal exposure to clodinafop-propargyl can have various effects on non-target organisms and ecosystem functions. In zebrafish embryos, exposure to clodinafop-propargyl at parts-per-billion levels has been shown to be toxic and teratogenic, disrupting embryonic patterning and development, particularly in the posterior and ventral regions. oup.com While many malformed embryos may survive to the juvenile stage, the resulting physical dysfunctions can impair mobility and ultimately compromise survival. oup.com

In a study on the land snail Helix aspersa, clodinafop-propargyl was found to have a toxic effect, causing a reduction in total protein and alkaline phosphatase levels. cabidigitallibrary.org The compound also affected the mucus of the snails, changing its color and consistency, which can lead to dehydration and death. cabidigitallibrary.org These sublethal effects highlight the potential for clodinafop-propargyl to impact the health and physiology of non-target invertebrate populations.

Advanced Research Applications and Modeling

Isotopic Mass Balance Studies in Controlled Ecosystems

Isotopic mass balance studies are a cornerstone of environmental fate research. By introducing a compound labeled with a stable isotope like Carbon-13 (¹³C) into a controlled environment, scientists can meticulously track the distribution of the substance and its transformation products across different compartments such as soil, water, air, and biota. While specific studies on Clodinafop (B133158) Propargyl-13C6 are not widely published, extensive research using a radiolabeled analogue, ¹⁴C-Clodinafop Propargyl, in controlled sediment-water and soil systems provides a clear blueprint for the insights gained from such methodologies. nih.govresearchgate.net

In a laboratory study simulating a sediment-water ecosystem over 28 days, the metabolic fate of ¹⁴C-phenyl-labeled Clodinafop Propargyl was examined. researchgate.netsigmaaldrich.com The parent compound was observed to dissipate rapidly, but the radioactivity associated with it was redistributed throughout the system. After 14 days, a significant portion of the applied radioactivity (62.46%) was still present in the water phase, decreasing to 18.48% by day 28. researchgate.net This highlights the compound's potential for mobility in aquatic environments.

Mineralization, the complete breakdown of the organic molecule to CO₂, accounted for 5.21% of the applied radioactivity after 28 days, indicating that a portion of the herbicide is fully degraded by microbial action. researchgate.net A crucial finding was the formation of non-extractable residues (NERs), which are parent compounds or metabolites that become physically or chemically bound to the soil or sediment matrix. These bound residues increased over time, accounting for 33.99% of the applied radioactivity by the end of the study. researchgate.net Fractionation of these NERs revealed that the radioactivity was predominantly associated with fulvic and humic acids, key components of soil organic matter. nih.govresearchgate.net

Similar findings were observed in soil-only systems, where mineralization reached 12.40% after 28 days, and non-extractable residues climbed to 65.00%. nih.govresearchgate.net These studies demonstrate that a significant fate of Clodinafop Propargyl is its rapid transformation and subsequent sequestration into the organic matter of soil and sediment, a process that reduces its immediate bioavailability. nih.gov

Distribution of ¹⁴C from Labeled Clodinafop Propargyl in a Sediment-Water System

Compartment% of Applied Radioactivity (14 Days)% of Applied Radioactivity (28 Days)
Water Phase62.46%18.48%
Extractable from Sediment-35.56%
Non-Extractable Residues (Bound)-33.99%
Mineralization (CO₂)-5.21%

Application of Computational Chemistry and Modeling for Environmental Fate Prediction

Alongside experimental work, computational modeling has become an essential tool for predicting the environmental behavior of pesticides. These in silico methods can forecast degradation pathways and model the transport of chemicals through various environmental media, offering a cost-effective way to screen compounds and guide further research. researchgate.netuwyo.edu

Computational models can predict the likely transformation products of a parent molecule under different environmental conditions (e.g., microbial degradation, photolysis, hydrolysis). nih.gov Systems like the Biochemical Network Integrated Computational Explorer (BNICE) use established enzyme reaction rules to generate potential biodegradation pathways for xenobiotics. nih.gov Other expert systems predict metabolites based on known biotransformations and chemical reactivity. nih.govmdpi.com

For Clodinafop Propargyl, experimental studies have identified the primary degradation steps that these models aim to predict. The initial and most rapid transformation is the cleavage of the ester bond, converting Clodinafop Propargyl into its corresponding acid, Clodinafop. nih.govresearchgate.net This free acid is the main herbicidally active form and a major metabolite found in the environment. epa.gov Further degradation can cleave the ether linkage, yielding metabolites such as 4-(4-chloro-2-fluorophenoxy)-phenol. researchgate.net Photodegradation studies under UV light have also identified Clodinafop acid as a major product, alongside other minor photoproducts. ekb.eg Machine learning models, such as the XGBoost model, are also being developed to predict the degradation efficiency of herbicides based on soil and chemical properties. nih.gov

Key Degradation Products of Clodinafop Propargyl

Compound NameRoleFormation Process
Clodinafop PropargylParent Compound-
Clodinafop (acid form)Major MetaboliteHydrolysis, Microbial Degradation, Photolysis
4-(4-chloro-2-fluorophenoxy)-phenolSecondary MetaboliteMicrobial Degradation

Environmental transport models simulate the movement and distribution of chemicals after their release. soilprom.eu Models like the Pesticide Root Zone Model (PRZM), MACRO, and the Soil and Water Assessment Tool (SWAT) use the physicochemical properties of a pesticide—such as its water solubility, soil adsorption coefficient (Koc), and vapor pressure—along with environmental data like soil type, weather patterns, and hydrology to predict its fate. ucdavis.edumdpi.comnih.gov

These models account for key transport processes:

Advection: The movement of the chemical with the bulk flow of water (e.g., leaching through soil into groundwater or moving with surface runoff). uwyo.edu

Dispersion: The spreading of the chemical due to variations in water flow paths within the soil. uwyo.edu

Sorption: The binding of the chemical to soil particles, which retards its movement. ucdavis.edu

Volatilization: The transformation of the chemical into a gaseous state and its movement into the atmosphere.

For Clodinafop Propargyl, its high sorption potential and rapid degradation limit its mobility. epa.gov However, its major degradate, Clodinafop acid, is persistent and highly mobile in soils with low to moderate organic matter, giving it the potential to leach. epa.gov Transport models are crucial for estimating the potential concentrations of both the parent compound and its key metabolites in surface and groundwater, thereby informing risk assessments. epa.govnih.gov

Chemodynamics and Bioavailability Assessments

Chemodynamics describes the study of a chemical's movement and transformations in the environment, which directly influences its bioavailability. Bioavailability, in an environmental context, refers to the fraction of a chemical that is accessible to be taken up by organisms, including microbes for degradation or plants and animals, leading to potential bioaccumulation or toxicity. ufl.eduresearchgate.net

The bioavailability of Clodinafop Propargyl and its metabolites in the soil and aquatic environments is not constant but is governed by a complex interplay of chemical, soil, and environmental factors. ufl.educornell.edu

Soil Properties: Soil texture and organic matter content are dominant factors. cornell.edu Soils with higher clay and organic matter content have more negatively charged surfaces that can adsorb the herbicide, reducing the amount available in the soil solution for uptake or degradation. cornell.eduiastate.edu As shown in isotopic studies, a large fraction of Clodinafop Propargyl metabolites becomes strongly bound to humic substances, significantly reducing their bioavailability over time. nih.govresearchgate.net

Chemical Properties: The parent compound, Clodinafop Propargyl, is an ester with relatively low water solubility and a high affinity for organic matter (log Pow = 3.9). epa.gov Its primary metabolite, Clodinafop acid, is more water-soluble and mobile, making it potentially more bioavailable in the short term, but it is also subject to sorption and microbial degradation. epa.gov

Environmental Conditions: Soil pH can affect the charge of both soil particles and the herbicide molecule, influencing sorption. cornell.edu Soil moisture is also critical; in dry soils, more of the herbicide is adsorbed to soil particles and less is dissolved in the soil water, thus decreasing its availability for plant uptake or microbial action. iastate.eduunl.edu Temperature influences the rate of microbial degradation, which in turn affects the persistence and form of the chemical in the soil. unl.edu

Factors Affecting the Bioavailability of Clodinafop Propargyl and its Metabolites

FactorInfluence on BioavailabilityMechanism
High Soil Organic MatterDecreasesIncreased adsorption to humus particles, leading to sequestration. cornell.edu
High Clay ContentDecreasesIncreased adsorption to negatively charged clay surfaces. cornell.edu
Low Soil MoistureDecreasesLess herbicide is present in the soil solution; more is bound to soil particles. iastate.edu
High Microbial ActivityDecreases (over time)Accelerates degradation to other forms and eventual mineralization. ufl.edu
Transformation to Clodinafop AcidIncreases (initially)The acid form is more water-soluble and mobile than the parent ester. epa.gov

Conclusion and Future Research Trajectories

Summary of Key Findings on Clodinafop (B133158) Propargyl-13C6 Research

Research utilizing isotopically labeled Clodinafop-propargyl (B133425), primarily with Carbon-14, has provided significant insights into its environmental fate and metabolism. These findings are foundational for understanding the behavior of Clodinafop Propargyl-13C6.

Studies have demonstrated that Clodinafop-propargyl is rapidly cleaved to its free acid form, clodinafop, in both soil and sediment-water systems. nih.govnih.gov The dissipation half-life (DT50) of the parent compound is typically less than one day. nih.govnih.gov The resulting clodinafop acid is more persistent, with a DT50 of about 7 days in soil and slightly over 28 days in sediment-water systems. nih.govnih.gov

Mineralization studies with 14C-labeled Clodinafop-propargyl have shown a conversion of the labeled carbon to 14CO2, indicating microbial degradation. In soil, mineralization reached 12.4% of the applied radioactivity after 28 days, with a noticeable lag phase until day 7. nih.gov In a sediment-water system, mineralization was lower, at 5.21% after 28 days, with a lag phase up to day 14. nih.gov

A significant portion of the radioactivity becomes non-extractable over time, indicating the incorporation of the breakdown products into soil organic matter, such as fulvic and humic acids. nih.govnih.gov In soil, non-extractable residues increased to 65% after 28 days. nih.gov In sediment, after 28 days, the majority of the radioactivity was found in the humin/mineral fraction. nih.gov

Researchers have successfully isolated microorganisms capable of degrading Clodinafop-propargyl. A bacterium with high similarity to Rhodococcus wratislaviensis was isolated from soil and was able to use the herbicide as a sole carbon source. nih.gov In a sediment-water system, a microorganism similar to Nocardioides aromaticivorans was identified. nih.gov Another study identified Pseudomonas sp. strain B2 as capable of degrading Clodinafop-propargyl to clodinafop acid and 4-(4-Chloro-2-fluoro-phenoxy)-phenol. researchgate.netnih.gov

The following table summarizes the degradation half-lives of Clodinafop-propargyl and its primary metabolite in different environmental matrices.

CompoundMatrixHalf-Life (DT50)Reference
Clodinafop-propargylSoil< 1 day nih.gov
Clodinafop-propargylSediment-water system< 1 day nih.gov
Clodinafop acidSoil~7 days nih.gov
Clodinafop acidSediment-water system> 28 days nih.gov

Identification of Remaining Knowledge Gaps

Despite the valuable data from studies using 14C-labeled Clodinafop-propargyl, significant knowledge gaps remain that can be addressed with the use of stable isotope labeling with 13C6.

The precise chemical structures of many of the degradation products and metabolites, beyond the initial hydrolysis to clodinafop acid, are not fully elucidated. The use of this compound coupled with high-resolution mass spectrometry would enable more definitive identification of these transient and complex molecules.

While it is known that residues become bound to soil organic matter, the exact chemical nature of these bound residues and the mechanisms of their formation are not well understood. Understanding these interactions is crucial for assessing the long-term environmental impact.

Current studies have primarily focused on single environmental compartments under laboratory conditions. The transport, transformation, and potential accumulation of Clodinafop-propargyl and its degradation products in more complex, interconnected ecosystems, such as entire watersheds, remain largely unknown.

The impact of various environmental factors, such as temperature, pH, microbial community composition, and the presence of other contaminants, on the degradation pathways and rates of Clodinafop-propargyl is an area that requires more in-depth investigation.

Proposed Directions for Future Isotope-Labeled Research on Clodinafop Propargyl

The use of this compound opens up new avenues for research that can fill the identified knowledge gaps and provide a more comprehensive understanding of its environmental behavior.

Exploration of Novel Degradation Pathways

Future research should focus on identifying the complete degradation pathways of Clodinafop-propargyl. By using 13C-labeling, researchers can trace the carbon atoms from the propargyl group through various biotic and abiotic degradation processes. This would allow for the identification of novel intermediate metabolites and final breakdown products that may have been missed in previous studies. Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in this endeavor.

Long-term Fate and Accumulation in Complex Environmental Systems

Mesocosm or field-scale studies using this compound are needed to investigate its long-term fate and potential for accumulation in realistic and complex environmental systems. Such studies could track the movement of the labeled compound and its residues between soil, water, and biota over extended periods, providing a more accurate picture of its environmental distribution and persistence. This would also allow for the assessment of potential bioaccumulation in organisms at different trophic levels.

Development of Remediation Strategies based on Degradation Understanding

A detailed understanding of the degradation pathways, facilitated by the use of this compound, can inform the development of effective remediation strategies for contaminated sites. By identifying the key microorganisms and enzymes involved in the breakdown of the herbicide, bioremediation and phytoremediation techniques could be enhanced. For instance, specific microbial strains could be augmented in contaminated soils to accelerate the degradation process. Furthermore, understanding the formation of bound residues can help in developing methods to either enhance their degradation or ensure their long-term stability and lack of bioavailability.

Q & A

Advanced Research Question

  • Triangulation : Combine data from multiple methods (e.g., HPLC, bioassays, and field trials) to validate efficacy metrics.
  • Contextual factors : Compare application timing (e.g., pre- vs. post-emergence), soil pH, and weed species (e.g., Chenopodium murale vs. Phalaris minor).
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. For instance, clodinafop-propargyl at 0.045 kg a.i. ha⁻¹ reduced weed biomass by 90–95% in controlled trials but showed variability in field conditions due to rainfall .

What data gaps exist in regulatory submissions for this compound, and how can researchers address them?

Advanced Research Question
The European Food Safety Authority (EFSA) identifies missing data on:

  • Long-term ecotoxicology : Chronic effects on non-target soil microbes and aquatic organisms.
  • Residue dynamics : Persistence in rotational crops (e.g., legumes) and metabolite toxicity.
    Methodological recommendations :
  • Conduct microcosm studies to simulate field conditions over multiple growing seasons.
  • Use isotopic tracing (¹³C-labeled clodinafop) to track metabolite distribution in soil-plant systems .

What experimental approaches are suitable for elucidating resistance mechanisms in weeds exposed to this compound?

Advanced Research Question

  • Target-site mutations : Sequence the acetyl-CoA carboxylase (ACCase) gene in resistant weeds to identify mutations (e.g., Ile-1781-Leu).
  • Metabolic resistance : Measure glutathione-S-transferase (GST) or cytochrome P450 activity in resistant vs. susceptible populations.
  • Cross-resistance assays : Test response to other ACCase inhibitors (e.g., fenoxaprop) to confirm mechanism specificity.
    Example : A 2015 study linked reduced sensitivity in Hordeum spontaneum to enhanced GST activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.